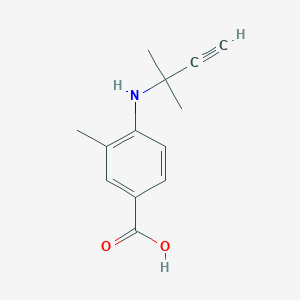
4-((tert-Butoxycarbonyl)amino)-3-ethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid is an organic compound that belongs to the class of carboxylic acids and derivatives. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is commonly used in organic synthesis to protect amines from undesired reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used to replace the Boc group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.
Aplicaciones Científicas De Investigación
4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid has several scientific research applications, including:
Biology: Employed in the study of enzyme mechanisms and protein interactions, where protected amino acids are used as substrates or inhibitors.
Medicine: Investigated for potential therapeutic applications, including drug development where the Boc group can be selectively removed to activate the compound.
Mecanismo De Acción
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eliminates a carbonate ion . Deprotection occurs through protonation of the carbonyl oxygen, leading to cleavage of the Boc group and formation of the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected amines: Similar to Boc-protected amines but cleaved by catalytic hydrogenation with H2 over Pd/C.
Methoxycarbonyl derivatives: Less stable compared to Boc due to the less substituted alkyl group.
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid is unique due to the stability of the tert-butyl carbocation, which makes the Boc group a preferred choice for protecting amino groups in various synthetic applications .
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-5-9-8-10(12(16)17)6-7-11(9)15-13(18)19-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)(H,16,17) |
Clave InChI |
GOECWJHOZXGPMH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)



![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)




